5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate
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Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Compounds with structures related to "5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate" are synthesized through various chemical reactions, highlighting their versatility as scaffolds for further chemical modifications. For instance, transformations of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates suggest a pathway for synthesizing complex thiazole derivatives (Žugelj et al., 2009). Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the creation of functionalized isoxazoles, serving as a foundation for the development of highly functionalized 3-pyridinyl compounds (Ruano et al., 2005).
Biological Activities
Compounds incorporating thiazole and pyridinyl groups exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The development of novel pyridine-thiazole hybrid molecules has shown potential anticancer activity against various tumor cell lines, indicating the promise of these compounds as therapeutic agents (Ivasechko et al., 2022). Antimicrobial and antioxidant activities of thiazolyl triazole derivatives further underscore the utility of these compounds in addressing infectious diseases and oxidative stress (Tay et al., 2022).
Mechanisms of Action
The elucidation of the mechanisms underlying the biological activities of these compounds is crucial for their development as drugs. For instance, nortopsentin analogues, structurally related to the target compound, have been investigated for their antitumor activity, providing insights into their potential mechanisms of action, such as cyclin-dependent kinase 1 inhibition (Carbone et al., 2013).
Properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-3-7-19-8-10)22-16(21)11-5-2-6-12(17)13(11)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHAPXEBBHBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.